molecular formula C13H15N3S2 B456354 4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 522597-46-2

4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B456354
CAS No.: 522597-46-2
M. Wt: 277.4g/mol
InChI Key: ACSLHLWGQNHDRT-UHFFFAOYSA-N
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Description

The compound “4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is an aromatic ring containing two carbon atoms and three nitrogen atoms . The 4,5,6,7-tetrahydro-1-benzothien-3-yl group is a bicyclic group containing a benzene ring fused to a thiophene ring .


Chemical Reactions Analysis

As a triazole, this compound might undergo reactions typical for this class of compounds, such as nucleophilic substitution or addition reactions . The allyl group could potentially undergo reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry . Some general properties of triazoles might apply, such as their aromaticity and potential to form hydrogen bonds .

Scientific Research Applications

Cytotoxicity Studies

Novel derivatives of 1,2,4-triazole-thiones have been synthesized and evaluated for their cytotoxic effects. Compounds like 4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed significant cytotoxicity against thymocytes and lymphocytes, indicating potential for cancer research (Mavrova et al., 2009).

Synthesis Methods

Research on the synthesis of Schiff bases containing the 1,2,4-triazole ring has led to the development of novel compounds with potential pharmacological applications. Such studies contribute to the expansion of the chemical library of triazole derivatives, which are valuable for further biological and chemical property investigations (Mobinikhaledi et al., 2010).

Corrosion Inhibition

4-Allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol has been studied for its corrosion inhibition properties on mild steel in acidic solutions. These studies are crucial for developing new, effective corrosion inhibitors for industrial applications, potentially saving costs and increasing the longevity of metal structures (Orhan et al., 2012).

Antimicrobial Activities

Compounds with the 1,2,4-triazole core have been synthesized and tested for their antimicrobial properties. For instance, 5-(3-chloro-1-benzothien -2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol showed significant anti-inflammatory effects with less ulcerogenic liability, suggesting its potential as a safer anti-inflammatory agent (Mousa, 2012).

Properties

IUPAC Name

4-prop-2-enyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S2/c1-2-7-16-12(14-15-13(16)17)10-8-18-11-6-4-3-5-9(10)11/h2,8H,1,3-7H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSLHLWGQNHDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CSC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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